molecular formula C6H9NO B2849312 N-(prop-2-yn-1-yl)oxetan-3-amine CAS No. 1343229-39-9

N-(prop-2-yn-1-yl)oxetan-3-amine

Cat. No.: B2849312
CAS No.: 1343229-39-9
M. Wt: 111.144
InChI Key: MHDGXUFFYJYSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(prop-2-yn-1-yl)oxetan-3-amine (CAS Number: 1340195-35-8) is a high-value chemical building block designed for pharmaceutical and organic synthesis research. This compound features a unique molecular architecture that combines a rigid, three-dimensional oxetane-3-amine scaffold with a terminal alkyne functional group . Research Applications and Value: The structural motifs present in this amine make it a versatile intermediate for constructing complex molecules. The oxetane ring is increasingly employed in medicinal chemistry as a bioisostere for carbonyl groups or phenyl rings, conferring improved metabolic stability, solubility, and physicochemical profiles to drug candidates . Concurrently, the prop-2-yn-1-yl (propargyl) group offers a highly reactive handle for further synthetic elaboration via metal-catalyzed coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which is a cornerstone of click chemistry for the rapid assembly of molecular libraries . The synergy of these two features in a single molecule provides researchers with a powerful scaffold for developing fused- and spiro-linked nitrogen-containing heterocycles , which are privileged structures in numerous bioactive natural products and pharmaceuticals . Handling and Storage: Store in a cool (2-8°C), dark place, sealed under dry conditions . For research use only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynyloxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDGXUFFYJYSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Prop 2 Yn 1 Yl Oxetan 3 Amine and Analogues

Strategies for Oxetane (B1205548) Ring Construction

The formation of the four-membered oxetane ring is a significant synthetic challenge due to inherent ring strain. acs.org Various strategies have been developed to overcome this, including intramolecular cyclizations, ring expansions, multicomponent reactions, and stereoselective approaches.

Intramolecular Cyclization Approaches to Oxetanes

Intramolecular cyclization is a common and effective method for synthesizing the oxetane core. These reactions typically involve the formation of a carbon-oxygen or a carbon-carbon bond to close the four-membered ring.

Williamson Etherification: A primary strategy for forming the C-O bond in the oxetane ring is the intramolecular Williamson etherification. acs.org This involves a base-mediated nucleophilic substitution where an alcohol displaces a leaving group positioned on the γ-carbon. acs.org While this method has been used since the 19th century, its success is often substrate-dependent, as side reactions like Grob fragmentation can occur. acs.org A one-pot protocol starting from a 1,3-diol, involving an Appel reaction to form the corresponding iodide followed by base-induced cyclization, has been reported to give good yields of oxetanes. acs.org

From 1,3-Diols: Stereocontrolled synthesis of 2,4-disubstituted oxetanes can be achieved from syn- and anti-1,3-diols. acs.org These diols are converted to acetoxybromides with inversion of stereochemistry, followed by cyclization. acs.org

Oxidative Cyclization: Oxidative cyclization of malonate Michael adducts with chalcones, using iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu4NI) in an open-air system with water, can selectively produce oxetane derivatives with high diastereoselectivity. acs.org Similarly, iodine-mediated conversion of Michael adducts of malonates with enones can yield oxetanes, with the oxygen atoms incorporated from atmospheric O2. acs.org

C-H Bond Oxidative Cyclization: This method offers a direct approach to oxetane synthesis by forming a C-C bond through the functionalization of an unactivated C-H bond. magtech.com.cn

Ring Expansion Methodologies for Oxetane Formation

Ring expansion reactions provide an alternative route to oxetanes, often starting from more readily available three-membered rings like epoxides. acs.orgsioc-journal.cn

From Epoxides: Epoxides can be expanded to oxetanes by opening the ring with a nucleophile that contains a leaving group. acs.org For instance, treatment of epoxides with a selenomethyllithium reagent, followed by conversion to a halide and subsequent base-mediated cyclization, yields oxetanes. acs.org Sulfur ylides have also been employed to facilitate the ring expansion of epoxides to form oxetanes. magtech.com.cnillinois.edu Photochemical ring expansion of oxetanes themselves can lead to tetrahydrofuran (B95107) derivatives. rsc.org

Multicomponent Reaction Paradigms in Oxetane Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like oxetanes in a single step. magtech.com.cnacs.org

Paternò–Büchi Reaction: The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. magtech.com.cnorganic-chemistry.orgslideshare.netnumberanalytics.com This reaction can proceed through different electronic states and intermediates, and its selectivity is influenced by various factors. organic-chemistry.orgslideshare.net Recent advancements have explored the use of visible light to facilitate this reaction. bohrium.com A multiphoton, four-component reaction has been developed to synthesize highly functionalized oxetanes from diazoketones, isocyanides, silanols (or carboxylic acids), and 1,2-dicarbonyl derivatives. bohrium.combohrium.comresearchgate.net

Formal [2+2] Cycloadditions: Transition metal-catalyzed formal [2+2] cycloadditions represent another strategy for constructing the oxetane ring. magtech.com.cn

Stereoselective and Enantioselective Synthesis of Oxetane Cores

The development of stereoselective and enantioselective methods is crucial for accessing chiral oxetane derivatives, which are important in medicinal chemistry. acs.orgnih.govresearchgate.net

From Chiral Precursors: Enantioenriched alcohols can undergo stereoselective displacement to form oxetanes. illinois.edu Sugars have also been utilized as chiral starting materials for the diastereoselective synthesis of oxetanes. illinois.edu

Catalytic Asymmetric Synthesis:

Iridium-Catalyzed C-C Coupling: An iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide provides access to oxetanes with all-carbon quaternary stereocenters. nih.govnih.gov

Engineered Halohydrin Dehalogenase: A biocatalytic platform using an engineered halohydrin dehalogenase has been developed for the stereoselective kinetic resolution of chiral oxetanes and the formation of 1,3-disubstituted alcohols. nih.govresearchgate.net

Reduction of β-Halogenoketones: Optically active 2-aryl substituted oxetanes can be synthesized with high enantiomeric excess through the enantioselective reduction of β-halogenoketones using a modified lithium borohydride (B1222165) reagent. rsc.org

Intramolecular Michael Addition: The stereoselective synthesis of 2,3,4-highly substituted oxetanes can be achieved via an intramolecular C-C bond-forming Michael addition. rsc.org

Desymmetrization of Prochiral Oxetanes: Enantioselective desymmetrization of prochiral oxetanes using various catalytic systems (transition metal, Lewis acid, Brønsted acid) is a powerful strategy for creating molecular complexity. nsf.govresearchgate.net

Synthetic Routes to Propargyl Amine Moieties

The propargyl amine functional group is a key component of the target molecule and is often synthesized using multicomponent coupling reactions. nih.govrsc.org

A3 Coupling Reactions (Aldehyde-Amine-Alkyne)

The A3 coupling reaction is a three-component reaction between an aldehyde, an amine, and a terminal alkyne to produce a propargylamine (B41283). researchgate.netwikipedia.org This atom-economical reaction is one of the most widely used methods for synthesizing propargylamines through C-H bond activation. researchgate.netresearchgate.net

Mechanism: The reaction is typically catalyzed by a metal salt, such as those of copper, gold, or silver. researchgate.netwikipedia.org The proposed mechanism involves the metal catalyst activating the alkyne to form a metal acetylide. nih.govencyclopedia.pub Concurrently, the aldehyde and amine condense to form an iminium ion. The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product. researchgate.netnih.gov

Catalysts and Conditions:

Copper Catalysts: Copper(I) halides are inexpensive and effective catalysts for this transformation. nih.gov Silica-supported copper catalysts have also been used under solvent-free conditions. rsc.org

Gold Catalysts: Gold(III) salen complexes have been shown to catalyze the A3 coupling in water at moderate temperatures. organic-chemistry.org

Silver Catalysts: Silver iodide can catalyze the reaction in water without the need for a co-catalyst. organic-chemistry.org

Other Metals: Other metals like zinc, iridium, and ruthenium have also been employed. rsc.orgorganic-chemistry.org

Solvent-Free Conditions: Several A3 coupling protocols have been developed under solvent-free conditions, offering a greener synthetic route. rsc.org

Enantioselective A3 Coupling: The development of asymmetric A3 coupling reactions allows for the synthesis of chiral propargylamines. nih.gov This is often achieved by using chiral ligands, such as pybox or PINAP, in conjunction with a metal catalyst. nih.govorganic-chemistry.org The use of chiral amines or aldehydes can also induce diastereoselectivity. organic-chemistry.org

Advanced Multicomponent Approaches for Propargyl Amine Formation

The synthesis of propargylamines, the core structure of the target compound, has been significantly advanced by multicomponent reactions (MCRs). These reactions, which combine three or more reactants in a single step to form a product containing the structural features of all starting materials, offer high atom economy and operational simplicity. researchgate.netresearchgate.net The most prominent of these is the A³ coupling, a one-pot reaction involving an aldehyde, an alkyne, and an amine. researchgate.netrsc.org A related reaction, the KA² coupling, utilizes a ketone instead of an aldehyde. researchgate.net

These reactions are typically catalyzed by a transition metal, although metal-free approaches have gained traction from a green chemistry perspective. researchgate.netrsc.org The general mechanism involves the in-situ formation of an iminium ion from the amine and the aldehyde, which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. researchgate.net A diverse range of catalysts have been developed to facilitate this transformation, demonstrating broad substrate applicability. For instance, ferric hydrogensulfate [Fe(HSO₄)₃] has been reported as an efficient, reusable heterogeneous catalyst for the three-component coupling of aldehydes, amines, and phenylacetylene, affording propargylamines in good to excellent yields. eurjchem.com Similarly, cooperative catalytic systems using CuCl and Cu(OTf)₂ have proven effective for coupling alkynylsilanes, aldehydes, and amines. organic-chemistry.org

Table 1: Catalytic Systems for Multicomponent Propargylamine Synthesis
Catalyst SystemReactantsKey FeaturesReference
Ferric Hydrogensulfate [Fe(HSO₄)₃]Aldehyde, Amine, PhenylacetyleneHeterogeneous, reusable, high activity. eurjchem.com
CuCl / Cu(OTf)₂Alkynylsilane, Aldehyde, AmineCooperative copper catalysis, effective for alkynylsilanes. organic-chemistry.org
Silver Iodide (AgI)Aldehyde, Alkyne, AmineEffective in water without co-catalyst; particularly for aliphatic aldehydes. organic-chemistry.org
Copper(I) Oxide (Cu₂O)Arylboronic acid, Ammonia, Propargyl halideMicrowave-assisted, rapid, one-pot synthesis in water. organic-chemistry.org
Metal-Free (e.g., Iodine, Brønsted acids)Aldehyde, Alkyne, AmineSustainable and eco-friendly approach, avoids transition metal contamination. researchgate.net

Stereoselective Synthesis of Propargyl Amine Scaffolds

The generation of chiral propargylamines is of significant interest due to their utility as building blocks for bioactive molecules and natural products. acs.org Methodologies for achieving stereoselectivity can be broadly categorized into substrate-controlled and catalyst-controlled approaches.

A robust and widely used substrate-controlled method involves the diastereoselective addition of metal acetylides to chiral imines. acs.org Particularly effective is the use of N-tert-butanesulfinyl imines, derived from the condensation of aldehydes with Ellman's chiral sulfinamide. acs.orgbeilstein-journals.org The addition of a lithiated terminal alkyne, such as (trimethylsilyl)ethynyllithium, to these chiral N-sulfinylimines proceeds with high diastereoselectivity, dictated by the chiral sulfinyl auxiliary. beilstein-journals.org This approach is applicable to a wide range of aryl, heteroaromatic, and alkyl imine substrates, yielding the corresponding N-sulfinyl propargylamines, which can be subsequently deprotected to furnish the chiral primary amine. acs.orgbeilstein-journals.org

Catalytic asymmetric synthesis represents another powerful strategy. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between achiral precursors. Copper(I) complexes paired with chiral ligands, such as Pybox or QUINAP, have been successfully employed in three-component reactions to produce chiral propargylamines with high enantioselectivity. organic-chemistry.orgresearchgate.net Nickel-catalyzed asymmetric propargylic amination of carbonates bearing an internal alkyne also provides access to chiral propargylamines in high yields and excellent enantioselectivities. organic-chemistry.org

Table 2: Comparison of Stereoselective Methods for Propargylamine Synthesis
MethodChiral SourceKey SubstratesStereoselectivityReference
Diastereoselective AdditionEllman's Chiral SulfinamideAldehydes, Lithiated AlkynesHigh diastereoselectivity (up to >20:1 dr) acs.orgbeilstein-journals.org
Diastereoselective AdditionN-benzylimines from (R)-glyceraldehydeLithium acetylidesHigh diastereoselectivity, controlled by Lewis acids researchgate.net
Asymmetric A³ CouplingCuBr / (R)-QUINAPAlkyne, Aldehyde, Secondary AmineGood to high enantioselectivity organic-chemistry.org
Asymmetric A³ CouplingCu(I) / i-Pr-pybox-diPhAlkyne, Aromatic Aldehyde, AnilineHigh enantioselectivity organic-chemistry.org
Asymmetric AminationNickel / Chiral LigandPropargylic Carbonates, N-methylanilinesExcellent enantioselectivity organic-chemistry.org

Convergent and Divergent Synthesis of N-(prop-2-yn-1-yl)oxetan-3-amine

The construction of the target molecule this compound can be envisioned through several convergent and divergent pathways, which involve forming the key C-N bond at different stages of the synthesis.

Alkylation Strategies Involving Propargyl Halides

A straightforward and classical approach to forming the N-propargyl bond is through the direct alkylation of an amine with a propargyl halide. In the context of the target molecule, this would involve the nucleophilic substitution reaction between oxetan-3-amine and a propargyl halide, such as propargyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, a divergent strategy could involve reacting propargylamine with an oxetane precursor bearing a suitable leaving group at the 3-position, such as 3-iodooxetane (B1340047). While this specific C-N bond formation is not explicitly detailed in the provided literature, the reactivity of 3-iodooxetane in transition-metal cross-coupling reactions, such as nickel-catalyzed Suzuki couplings with arylboronic acids to form C-C bonds, demonstrates its utility as an electrophilic building block. acs.org This suggests its potential for C-N bond-forming reactions with amine nucleophiles.

Coupling Reactions of Oxetane Precursors with Propargyl Amine Building Blocks

A highly convergent and synthetically practical route involves the coupling of a pre-formed oxetane building block with propargylamine. Given the commercial availability and widespread use of oxetan-3-one, one of the most logical strategies is reductive amination. acs.org This one-pot reaction would involve the condensation of oxetan-3-one with propargylamine to form an intermediate enamine or iminium ion, which is then reduced in situ by a suitable reducing agent (e.g., sodium triacetoxyborohydride) to yield the final secondary amine, this compound. This method is frequently used in drug discovery campaigns to access 3-amino-oxetane derivatives. acs.org

Another innovative coupling strategy involves the copper-catalyzed reaction of alkyne-functionalized oxetanes with amine pronucleophiles. nih.gov This methodology leads to a ring-opening of the oxetane, providing access to chiral γ-amino alcohols. While this specific transformation yields a different scaffold, it underscores the potential for using strained oxetane rings as reactive partners in coupling reactions with amines under transition-metal catalysis. nih.gov

Late-Stage Functionalization Approaches for this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for rapidly diversifying complex molecules to explore structure-activity relationships. nih.govscispace.com The this compound scaffold possesses a key handle for LSF: the terminal alkyne. This group is highly versatile and can participate in a range of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the efficient and chemoselective coupling of the this compound core to a wide array of molecules bearing an azide (B81097) group, enabling the rapid generation of a library of triazole-containing derivatives. The utility of this approach has been demonstrated in the derivatization of similar propargylated scaffolds. acs.org

Conversely, LSF can be used to install the oxetane moiety onto a complex, amine-containing bioactive molecule. Recent advances have led to the development of oxetane sulfonyl fluorides (OSFs) as versatile reagents for this purpose. acs.org These reagents react with primary and secondary amines under mild thermal conditions to form amino-oxetanes, demonstrating high functional group tolerance and applicability to the late-stage modification of drug molecules. acs.orgdoi.org Thus, an appropriately substituted OSF could be used to introduce the 3-oxetanyl group onto a propargylamine derivative, or a propargyl-containing amine could be reacted with an oxetane sulfonyl fluoride (B91410) to build analogues of the target compound on a more complex scaffold.

Chemical Reactivity and Transformative Potential of N Prop 2 Yn 1 Yl Oxetan 3 Amine

Reactivity Profile of the Oxetane (B1205548) Ring in N-(prop-2-yn-1-yl)oxetan-3-amine

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 106 kJ/mol), which is a primary driver for its reactivity. thieme-connect.de This inherent strain, coupled with the polarized carbon-oxygen bonds, facilitates ring-opening reactions under various conditions. beilstein-journals.org The stability and reactivity of the oxetane ring are influenced by its substitution pattern; 3,3-disubstituted oxetanes generally exhibit greater stability due to steric hindrance that blocks the path of external nucleophiles. nih.gov In this compound, the ring is 3-monosubstituted, rendering it susceptible to the following transformations.

Nucleophilic Ring-Opening Reactions

The strained nature of the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized 1,3-diols or their derivatives. These reactions are among the most explored transformations for oxetanes. magtech.com.cnresearchgate.net The regioselectivity of the attack often depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen (a C4 attack), a process governed by steric effects. magtech.com.cn A variety of nucleophiles, including those based on carbon, nitrogen, and oxygen, can be employed. magtech.com.cnresearchgate.net For instance, organolithium reagents have been used to open oxetane rings. researchgate.net In the context of this compound, a strong nucleophile would be expected to attack one of the unsubstituted CH2 groups of the oxetane ring.

Electrophilic Ring-Opening and Ring-Enlargement Processes

While less common than nucleophilic ring-opening, electrophilic attack on the oxetane oxygen can activate the ring for subsequent reactions. These processes can lead to ring-enlargement products. magtech.com.cn For example, Lewis acid-catalyzed reactions of oxetanes can proceed at the more sterically hindered oxygen-adjacent carbon atom. magtech.com.cn

Radical-Mediated Ring-Opening Reactions

The application of oxetanes as precursors for radical species is an emerging area of interest. researchgate.net Radical ring-opening reactions offer alternative pathways for the functionalization of the oxetane core. One strategy involves the formation of an alkylated cobalt complex from an oxetane, which upon homolytic cleavage of the Co-C bond, generates a nucleophilic alkyl radical. researchgate.net This radical can then participate in various coupling reactions. researchgate.net Another approach involves generating radicals through photochemical processes that can induce ring-opening. beilstein-journals.orgacs.org Specifically for 3-alkylideneoxetanes, a strain-release-driven Giese addition of nitrogen- or oxygen-stabilized radicals has been reported. beilstein-journals.org

Acid- and Lewis Acid-Catalyzed Transformations of the Oxetane Moiety

Acid catalysis is a common strategy to promote the ring-opening of oxetanes. thieme-connect.debeilstein-journals.org Under acidic conditions, the oxetane oxygen is protonated, which significantly enhances the electrophilicity of the ring carbons and facilitates attack by even weak nucleophiles. magtech.com.cn The regioselectivity of acid-catalyzed ring-opening often favors attack at the more substituted carbon atom, a process controlled by electronic effects where the positive charge is better stabilized. magtech.com.cn

Lewis acids such as BF3·OEt2, Sc(OTf)3, and In(OTf)3 are frequently used to activate the oxetane ring. beilstein-journals.orgresearchgate.net These catalysts can promote a variety of transformations, including ring-opening, ring-enlargement, and annulation reactions. beilstein-journals.orgmagtech.com.cn For example, indium triflate has been used to catalyze the reaction of oxetane-tethered anilines to form 1,2-dihydroquinolines, a transformation that proceeds through an initial intramolecular nucleophilic attack by the nitrogen. researchgate.net Gold complexes are also known to act as effective Lewis acids, activating alkynes and other functional groups for cyclization reactions. beilstein-journals.orgnih.gov

Reactivity of the Propargyl Amine Moiety in this compound

The propargyl group, containing a terminal alkyne, is a highly versatile functional group in organic synthesis. researchgate.net Its reactivity is dominated by addition reactions across the carbon-carbon triple bond, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org This reaction involves the [3+2] cycloaddition of a terminal alkyne, such as the propargyl moiety in this compound, and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgbeilstein-journals.orgmdpi.com

The CuAAC reaction offers a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgbeilstein-journals.org The copper-catalyzed variant exhibits a massive rate acceleration (up to 10⁷) and proceeds with high regioselectivity under mild, often aqueous, conditions at room temperature. organic-chemistry.orgbeilstein-journals.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. This species then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then collapses to the stable 1,2,3-triazole product, regenerating the copper(I) catalyst. beilstein-journals.org

The reaction is robust and tolerates a wide range of functional groups, making it exceptionally useful for bioconjugation and materials science. organic-chemistry.orgnih.govnih.gov The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. mdpi.comnih.gov Ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are often employed to stabilize the Cu(I) oxidation state and prevent side reactions. beilstein-journals.orgnih.gov

Table 1: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Component Typical Reagent/Concentration Role Source
Alkyne Substrate This compound Reactant with terminal alkyne N/A
Azide Substrate Organic Azide (e.g., Benzyl Azide) Reactant with azide group beilstein-journals.org
Copper Source Copper(II) Sulfate (CuSO₄·5H₂O) Pre-catalyst, reduced to active Cu(I) mdpi.comnih.gov
Reducing Agent Sodium Ascorbate Reduces Cu(II) to Cu(I) in situ mdpi.comnih.gov
Ligand THPTA or TBTA Stabilizes Cu(I), accelerates reaction beilstein-journals.orgnih.gov
Solvent Water/t-BuOH mixture, DMF Reaction medium organic-chemistry.orgmdpi.com
Temperature Room Temperature Mild reaction condition nih.govmdpi.com

Metal-Free Click Chemistry Methodologies (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

The concept of "click chemistry," introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govchemie-brunschwig.ch The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of click chemistry. chemie-brunschwig.chgoogle.com While often catalyzed by copper(I), the potential toxicity of the metal has spurred the development of metal-free alternatives, particularly for biological applications. chemie-brunschwig.chmagtech.com.cn

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent metal-free click reaction. magtech.com.cn This methodology utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with azides without the need for a catalyst. nih.govd-nb.info The reaction is driven by the release of ring strain in the cycloalkyne, leading to the formation of a stable triazole ring. magtech.com.cnd-nb.info

While this compound itself possesses a terminal alkyne and not a strained internal alkyne, its alkyne group is a key participant in the related, classic azide-alkyne cycloaddition reactions. These reactions, while often requiring a catalyst, are fundamental to click chemistry and highlight the utility of the propargyl group. The reaction is a powerful tool for forming stable carbon-heteroatom bonds. chemie-brunschwig.chbeilstein-journals.org The presence of the terminal alkyne on this compound makes it a suitable partner for azide-functionalized molecules in cycloaddition reactions, a foundational principle of click chemistry.

Diverse 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful class of reactions for synthesizing five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The terminal alkyne of this compound serves as an excellent dipolarophile in these transformations.

The most notable example is the aforementioned Huisgen azide-alkyne cycloaddition, which forms a 1,2,3-triazole ring. wikipedia.org This reaction can be performed under thermal conditions or, more commonly, with copper(I) catalysis (CuAAC), which proceeds rapidly and with high regioselectivity to yield the 1,4-disubstituted triazole. beilstein-journals.org The alkyne functionality of this compound can readily participate in these cycloadditions with organic azides, providing a straightforward route to molecules containing both an oxetane and a triazole moiety. rsc.org

Beyond azides, the alkyne can react with other 1,3-dipoles like nitrile oxides to form isoxazoles or nitrile imines to yield pyrazoles. nih.govwikipedia.org This versatility allows for the generation of a diverse array of heterocyclic structures tethered to the oxetane-amine core, demonstrating the broad synthetic potential of this building block.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

The dual functionality of this compound allows it to participate in different types of palladium-catalyzed cross-coupling reactions, targeting either the terminal alkyne or the secondary amine.

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The terminal alkyne of this compound is an ideal substrate for this transformation, enabling its coupling with a wide range of aryl and vinyl halides. This reaction extends the carbon framework, linking the oxetane-amine scaffold to various aromatic and olefinic systems. Recent advancements have even led to the development of copper- and amine-free Sonogashira protocols. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or pseudohalide. wikipedia.orglibretexts.orgorganic-chemistry.org The secondary amine in this compound can act as the nucleophilic partner in this reaction. This allows for the arylation of the amine, connecting it to a variety of aromatic and heteroaromatic rings. rug.nl The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of even sterically hindered amines under relatively mild conditions. rug.nl

ReactionFunctional Group TargetedCoupling PartnerResulting BondCatalyst System (Typical)
Sonogashira CouplingTerminal AlkyneAryl/Vinyl HalideC(sp)-C(sp2)Pd complex, Cu(I) salt, Amine base
Buchwald-Hartwig AminationSecondary AmineAryl Halide/TriflateC(sp2)-NPd complex, Phosphine ligand, Base

Cascade and Tandem Reactions Leveraging Dual Functionality

The presence of two distinct reactive sites—the propargyl amine and the oxetane ring—within the same molecule makes this compound an exceptional substrate for cascade and tandem reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

Azide-Alkyne Cycloaddition/Oxetane Ring Opening Cascades

A powerful application of this compound is its use in a transition-metal-free cascade reaction that sequentially forms a triazole ring and then opens the oxetane ring. rsc.org This process begins with the thermal 1,3-dipolar cycloaddition between the alkyne functionality of this compound and an organic azide. This step forms a 1,2,3-triazole intermediate that still contains the intact oxetane ring.

In the presence of a suitable nucleophile, such as a secondary amine, a subsequent intramolecular or intermolecular ring-opening of the strained oxetane occurs. This step is often facilitated by the newly formed triazole ring and results in the formation of a functionalized hydroxymethyl-decorated triazole structure. rsc.org This cascade provides a highly efficient method for constructing complex polyfunctional molecules from simple precursors in a single operation. rsc.org

StepReaction TypeReactantsKey Transformation
11,3-Dipolar CycloadditionThis compound, Organic AzideFormation of a triazole-oxetane intermediate
2Nucleophilic Ring-OpeningTriazole-oxetane intermediate, Nucleophile (e.g., amine)Cleavage of the oxetane ring to yield a hydroxymethyl-substituted acyclic amine

Multicomponent Reactions Exploiting Combined Reactivity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued in synthetic chemistry for their convergence and efficiency. mdpi.com The dual reactivity of this compound makes it a candidate for such complex transformations.

For instance, the amine and alkyne functionalities can potentially participate in reactions like the Ugi four-component reaction (Ugi-4CR). In a related example, propargylamine (B41283) can react with an aldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide product that contains both an azide and an alkyne motif, ready for a subsequent intramolecular cycloaddition. researchgate.net By analogy, this compound could serve as the amine component in such MCRs. The resulting product would be a complex molecule incorporating the oxetane ring, which could then be used in further transformations, such as the ring-opening cascades discussed previously. This approach allows for the rapid assembly of molecular complexity and the creation of diverse chemical libraries from readily available starting materials.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For N-(prop-2-yn-1-yl)oxetan-3-amine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy provides information on the number of different types of protons and their local chemical environments. The spectrum of this compound is expected to show distinct signals for the protons of the propargyl group, the oxetane (B1205548) ring, and the amine group. The terminal alkyne proton (H-C≡) typically appears as a triplet due to coupling with the methylene (B1212753) protons. The methylene protons of the propargyl group will appear as a doublet. The protons on the four-membered oxetane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The amine proton (NH) signal may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms in the molecule. The spectrum will show characteristic signals for the two sp-hybridized carbons of the alkyne, the sp³-hybridized carbons of the oxetane ring, and the methylene carbon of the propargyl group. bhu.ac.in The chemical shifts provide direct information about the carbon skeleton. bhu.ac.in

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is crucial for establishing the connectivity within the molecule. A COSY spectrum would show correlations between coupled protons, confirming the H-C-C-H connectivities within the propargyl and oxetane fragments. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both the ¹H and ¹³C signals. researchgate.netyoutube.comyoutube.com These 2D techniques are essential to piece together the molecular structure from the individual NMR signals. researchgate.net

Predicted NMR Data for this compound

This table presents predicted chemical shift (δ) values based on general principles and data from structurally similar compounds. Actual experimental values may vary.

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Key 2D NMR Correlations (COSY, HSQC)
Alkyne CH~2.2 (t)~72Correlates with propargyl CH₂ in COSY
Alkyne C≡N/A~80
Propargyl CH₂~3.4 (d)~38Correlates with alkyne CH and NH in COSY
Oxetane CH (C3)~3.8-4.0 (m)~60Correlates with oxetane CH₂ in COSY
Oxetane CH₂ (C2/C4)~4.5-4.8 (m)~75Correlates with each other and oxetane CH in COSY
Amine NHVariable, ~1.5-2.5 (br s)N/AMay show correlation to propargyl CH₂ in COSY

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident confirmation of its elemental composition. For this compound, with a molecular formula of C₇H₁₁NO, the calculated monoisotopic mass is 125.08406 Da.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would yield an experimental mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. nih.gov The high accuracy of the measurement (typically to within 5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimental mass is compared to the theoretical mass calculated for the proposed formula C₇H₁₁NO. A close match between the experimental and calculated masses provides unequivocal evidence for the molecular formula of the compound. dtu.dk

HRMS Data for this compound

Parameter Value
Molecular FormulaC₇H₁₁NO
Calculated Monoisotopic Mass125.08406 Da
Ion Adduct (e.g., ESI+)[M+H]⁺
Calculated m/z for [C₇H₁₂NO]⁺126.09134

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most diagnostic peaks include the sharp stretch of the terminal alkyne C-H bond, the stretch of the carbon-carbon triple bond, the stretch of the secondary amine N-H bond, and the C-O-C stretching of the oxetane ring. masterorganicchemistry.com The presence of a single, sharp N-H stretching band distinguishes it as a secondary amine, as primary amines show two bands in this region and tertiary amines show none. orgchemboulder.comspectroscopyonline.com

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne≡C-H Stretch~3300Sharp, Strong
AlkyneC≡C Stretch2100 - 2140Weak to Medium
Secondary AmineN-H Stretch3310 - 3350Medium, Sharp
AlkaneC-H Stretch2850 - 2960Medium to Strong
AmineN-H Bend1550 - 1650Variable
Ether (Oxetane)C-O-C Stretch~980Strong

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides unambiguous proof of molecular connectivity, conformation, and, in the case of chiral molecules, the absolute stereochemistry. ethz.ch

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide definitive structural confirmation. rsc.org The analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the presence and geometry of the four-membered oxetane ring and the propargyl group. acs.org If the compound is resolved into its enantiomers, crystallographic analysis, often in the form of a derivative with a known chiral auxiliary, can determine the absolute configuration (R or S) of the stereocenter at the C3 position of the oxetane ring. ethz.ch

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound is a chiral molecule due to the stereocenter at the C3 position of the oxetane ring. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration and assessing the enantiomeric purity of a chiral sample.

ECD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer, presenting as a mirror image of the other. By comparing the experimentally measured ECD spectrum with theoretical spectra generated by time-dependent density functional theory (TDDFT) calculations for both the (R) and (S) enantiomers, the absolute configuration of the predominant enantiomer in a sample can be assigned. frontiersin.org This non-destructive technique is a powerful alternative or complement to X-ray crystallography for stereochemical assignment, especially for non-crystalline samples.

Theoretical and Computational Investigations of N Prop 2 Yn 1 Yl Oxetan 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. ijcce.ac.irijcce.ac.ir For N-(prop-2-yn-1-yl)oxetan-3-amine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its electronic landscape. ijcce.ac.irmdpi.com

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine and the π-system of the alkyne, reflecting their electron-donating nature. The LUMO is likely distributed across the strained oxetane (B1205548) ring, particularly the C-O bonds, and the antibonding orbitals of the alkyne.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For this compound, the most negative potential (red/yellow) would be anticipated around the oxygen atom of the oxetane and the nitrogen atom, indicating their susceptibility to electrophilic attack. The regions around the acidic acetylenic proton and the protons on the carbon adjacent to the nitrogen would exhibit a positive potential (blue), highlighting them as sites for nucleophilic interaction.

Table 1: Hypothetical Electronic Properties of this compound and Related Fragments (Calculated at the B3LYP/6-311++G(d,p) level)

PropertyThis compoundOxetanePropargylamine (B41283)
HOMO Energy (eV)-8.5-10.2-9.1
LUMO Energy (eV)1.22.51.8
HOMO-LUMO Gap (eV)9.712.710.9
Electronegativity (χ) (eV)3.653.853.65
Chemical Hardness (η) (eV)4.856.355.45
Global Electrophilicity (ω) (eV)1.371.171.23

Note: These values are illustrative and based on general trends observed in related compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and preferred shapes. aip.org For this compound, MD simulations would reveal the dynamic behavior of the molecule, including the puckering of the oxetane ring and the rotational freedom around the C-N and C-C single bonds. nih.gov

The oxetane ring is not planar and undergoes a puckering motion. acs.org The presence of the N-(prop-2-yn-1-yl) substituent at the 3-position will influence the energetics of this puckering. MD simulations can quantify the puckering amplitude and the energy barrier between different puckered states.

Furthermore, the simulations would illustrate the conformational preferences of the propargylamine side chain. The orientation of the propargyl group relative to the oxetane ring is crucial for its interaction with other molecules or biological targets. The simulations can identify the most stable conformers and the energy barriers for interconversion between them. This information is particularly valuable in drug discovery, where the bioactive conformation of a molecule is of primary interest. nih.gov

Conformational Analysis of this compound Derivatives

Computational conformational analysis, often employing DFT methods, can be used to determine the relative energies of different stable conformers of a molecule. For derivatives of this compound, this analysis would be crucial to understand how substituents on the oxetane ring or the alkyne terminus affect the molecule's three-dimensional structure.

For instance, substitution at the 2- or 4-position of the oxetane ring would likely alter the puckering of the ring and could introduce steric hindrance that favors specific orientations of the propargylamine side chain. Similarly, replacing the terminal hydrogen of the alkyne with a bulky group would impact the conformational freedom of the propargyl moiety.

The relative configuration of stereoisomers, if present, can be assigned by comparing experimental NMR chemical shifts with those predicted by DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method. thieme-connect.comuniupo.it This integrated experimental and computational approach is a powerful tool for structural elucidation. thieme-connect.comresearchgate.net

Table 2: Hypothetical Relative Energies of Conformers for a Substituted this compound Derivative

ConformerDihedral Angle (°C-N-C-C)Relative Energy (kcal/mol)Population (%)
Gauche-1600.055
Anti1800.825
Gauche-2-601.520

Note: These values are illustrative and represent a hypothetical scenario for a derivative.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions could be of interest.

Ring-Opening Reactions: The strained oxetane ring is susceptible to ring-opening reactions, which can be catalyzed by acids or initiated by nucleophiles. rsc.orgrsc.orgbeilstein-journals.orgresearchgate.net DFT calculations can model the reaction pathways for the acid-catalyzed opening of the oxetane, likely proceeding through a protonated intermediate. rsc.orgrsc.org The calculations would identify the transition state for the nucleophilic attack of a solvent molecule or another species, leading to the ring-opened product. The regioselectivity of the ring opening (attack at C2 vs. C4) could also be predicted by examining the relative energies of the transition states for each pathway. researchgate.net

Reactions of the Propargyl Group: The propargyl group can undergo a variety of reactions, including addition to the alkyne, deprotonation of the acidic alkyne proton, and reactions involving the propargylic position. tandfonline.comrsc.orgfigshare.com Computational studies can model the mechanism of, for example, a copper-catalyzed azide-alkyne cycloaddition (Click reaction) to form a triazole, a common transformation in medicinal chemistry. These calculations would detail the coordination of the copper catalyst, the activation of the alkyne, and the subsequent steps leading to the triazole product.

By mapping the potential energy surface for these reactions, computational chemistry provides a detailed, atomistic understanding of the reactivity of this compound, guiding synthetic efforts and the design of new molecules with desired properties.

Applications in Chemical Biology and Materials Science

Design and Synthesis of Chemical Probes based on N-(prop-2-yn-1-yl)oxetan-3-amine

The presence of a terminal alkyne group makes this compound an ideal candidate for integration into chemical probes, which are molecules designed to study biological systems. The oxetane (B1205548) moiety often enhances aqueous solubility and metabolic stability, while the amine provides an additional point for conjugation.

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. eurjchem.com The alkyne group on this compound is a perfect handle for such reactions, particularly for "click chemistry." frontiersin.org

The most prominent click reaction involving an alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). frontiersin.org This reaction forms a stable triazole ring by coupling the terminal alkyne of this compound with a molecule containing an azide (B81097) group. frontiersin.org This strategy is widely used for labeling biomolecules. eurjchem.comfrontiersin.org For instance, a biomolecule of interest can be metabolically engineered to incorporate an azide, which can then be specifically tagged with a probe derived from this compound that carries a reporter tag (e.g., a fluorophore).

Alternative metal-free click reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can also be employed. While SPAAC typically requires strained cyclooctynes for rapid kinetics, the fundamental principle of using the alkyne as a bioorthogonal handle remains the same. nih.govnih.gov The reliability and specificity of these click reactions allow for precise and quantitative analysis of biological phenomena. frontiersin.org

Table 1: Click Chemistry Reactions for Bioorthogonal Labeling

Reaction Name Reactants Catalyst Key Features
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne, Azide Copper(I) High efficiency, stable triazole product, widely used. frontiersin.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., cyclooctyne), Azide None (Metal-free) Avoids cellular toxicity from metal catalysts, rapid kinetics. nih.gov

The presence of both an alkyne and a secondary amine allows for dual-functionalization, making this compound a versatile linker in bioconjugation. nih.gov These two functional groups can be addressed with orthogonal chemical reactions, enabling the stepwise construction of complex bioconjugates.

The secondary amine can readily participate in standard amide bond formation by reacting with an activated carboxylic acid (such as an N-hydroxysuccinimide ester) on a biomolecule or reporter molecule. nih.gov This reaction is a cornerstone of bioconjugation for labeling proteins and peptides.

Simultaneously, the terminal alkyne remains available for a subsequent click reaction. This dual-reactivity allows for a modular approach. For example, the amine can first be used to attach the scaffold to a solid support or a larger molecular assembly, after which the alkyne handle can be used to click-conjugate a reporter group or a second biomolecule. This strategy provides precise control over the final architecture of the conjugate.

Table 2: Orthogonal Bioconjugation Reactions

Functional Group Reactive Partner Resulting Linkage
Amine Activated Ester (e.g., NHS Ester) Amide
Isothiocyanate Thiourea
Aldehyde/Ketone (reductive amination) Amine
Alkyne Azide (CuAAC/SPAAC) Triazole

This compound as a Scaffold for Complex Molecular Synthesis

Beyond bioconjugation, the inherent reactivity of this compound makes it a valuable starting material for constructing more elaborate molecular architectures, including novel heterocycles and macrocycles. kyoto-u.ac.jp

Propargyl amines are versatile synthons for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.net The this compound molecule is primed for transition-metal-catalyzed cyclization and cycloisomerization reactions. kyoto-u.ac.jp Catalysts based on gold, silver, palladium, or ruthenium can activate the alkyne bond, facilitating an intramolecular attack by the amine nitrogen or another tethered nucleophile to form new ring systems. researchgate.net

These reactions can lead to the formation of substituted pyrroles, pyridines, and other fused heterocyclic systems where the oxetane ring is carried along as a key substituent. researchgate.net The synthesis of such oxygen- and nitrogen-containing heterocycles is of great interest in medicinal chemistry, as these structural motifs are present in a vast number of biologically active compounds. beilstein-journals.orgthieme-connect.deresearchgate.net

Table 3: Catalytic Systems for Heterocycle Synthesis from Propargyl Amines

Catalyst Type Reaction Type Potential Heterocyclic Products
Gold (Au) Catalysts Cycloisomerization Pyrroles, Indolines, Quinolines kyoto-u.ac.jp
Silver (Ag) Catalysts Cyclization Imidazo[1,2-a]pyridines researchgate.net
Palladium (Pd) Catalysts Carbonylative Cyclization Lactams, Fused Pyrroles researchgate.net

Macrocycles are a significant class of molecules with important applications, particularly in drug discovery. unive.it The synthesis of macrocycle libraries, however, can be challenging. This compound serves as an excellent building block for modular macrocycle and oligomer synthesis due to its distinct reactive ends. nih.gov

In a stepwise approach, the amine can be coupled to one building block, while the alkyne is reacted with another, allowing for the linear assembly of an oligomeric precursor. acs.org A final intramolecular reaction, often a click reaction or an amide bond formation, can then be used to close the ring and form the macrocycle. This modular strategy allows for the creation of large combinatorial libraries of macrocycles by varying the different building blocks used in the assembly. unive.it

Development of Functional Materials and Polymers

The chemical functionalities of this compound are also highly valuable in materials science for the development of functional polymers. The alkyne group is particularly useful for polymerization and polymer modification.

By using monomers that contain two or more azide groups, this compound can act as a cross-linker via azide-alkyne polycycloaddition reactions. This process can be used to create highly stable, cross-linked polymer networks or hyperbranched polymers. researchgate.net Such materials can have applications in coatings, adhesives, and advanced composites.

Alternatively, the molecule can be grafted onto an existing polymer backbone. For example, a polymer with pendant azide or activated ester groups can be functionalized by reacting it with the alkyne or amine of this compound, respectively. This introduces the oxetane-alkyne or oxetane-amine motif as a side chain, modifying the properties of the original material. researchgate.net The inclusion of the propargyl group provides a handle for further post-polymerization modification using click chemistry, allowing for the attachment of various functional moieties. rsc.org The presence of the oxetane ring can also impart desirable characteristics to the polymer, such as increased thermal stability, improved adhesion, and lower surface free energy.

Polymer Synthesis via Ring-Opening Polymerization of Oxetane Derivatives

The oxetane ring of this compound can undergo cationic ring-opening polymerization (CROP) to yield polyethers with pendant propargylamine (B41283) groups. This polymerization is typically initiated by strong electrophiles, such as Lewis acids (e.g., boron trifluoride etherate) or onium salts. google.comacs.orgresearchgate.net The driving force for this reaction is the release of ring strain inherent in the four-membered oxetane ring, which has a strain energy of approximately 107 kJ/mol. radtech.orgresearchgate.net

The polymerization of oxetane monomers can be controlled to produce polymers with specific molecular weights and low dispersity. mdpi.com For instance, studies on similar monomers, such as 3-ethyl-3-hydroxymethyloxetane (EHMO), have demonstrated the synthesis of well-defined polyoxetanes. acs.org The presence of the propargyl group in this compound is not expected to interfere with the CROP, allowing for the formation of a linear polyether backbone with regularly spaced alkyne functionalities. google.comnih.gov

The resulting poly(this compound) would be a highly functional material, with the polyether backbone providing flexibility and the pendant alkyne groups serving as handles for further modification.

Integration into Advanced Polymer Architectures via Click Chemistry

The terminal alkyne of the propargyl group in this compound is a key feature for its use in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent attachment of various molecules containing an azide group to the polymer backbone. google.comnih.gov

This post-polymerization modification strategy enables the creation of complex and advanced polymer architectures. For example, after the ring-opening polymerization of the oxetane monomer, the resulting polymer with pendant alkyne groups can be reacted with azide-functionalized molecules to create:

Graft Copolymers: By clicking on azide-terminated polymer chains (e.g., polyethylene (B3416737) glycol), brush-like or graft copolymers can be synthesized. These structures are of interest for applications in drug delivery and as biocompatible materials. google.comacs.org

Functionalized Materials: Small molecules, such as fluorescent dyes, targeting ligands, or drugs, can be attached to the polymer backbone, leading to materials with specific functions for imaging, diagnostics, or therapeutic applications. acs.orgnih.gov

Cross-linked Networks: Di- or multifunctional azides can be used to cross-link the poly(this compound) chains, forming hydrogels or robust network polymers.

The high efficiency and orthogonality of click chemistry ensure that these modifications can be performed under mild conditions without affecting the polyether backbone. nih.gov

Design of Photo-Curable Polymers and Oligomers

The alkyne functionality in this compound also opens avenues for the design of photo-curable systems, particularly through thiol-yne chemistry. nih.govnih.gov Thiol-yne photopolymerization is a radical-mediated process where a thiol reacts with an alkyne in the presence of a photoinitiator and UV light. nih.govnih.gov

This process can be utilized in several ways:

Cross-linking of Alkyne-Containing Polymers: A polymer synthesized from this compound can be mixed with a multifunctional thiol and a photoinitiator. Upon UV irradiation, a cross-linked network is formed, leading to a cured material. This is useful for creating coatings, adhesives, and 3D-printed objects. nih.govacs.org

Monomer for Thiol-Yne Resins: this compound itself can be a component in a photo-curable resin formulation, along with other multifunctional thiols and a photoinitiator. The resulting cured material would have a high cross-link density. nih.gov

Dual-Cure Systems: A particularly interesting application is in dual-cure systems, where both the oxetane ring and the alkyne group can be polymerized through different mechanisms. For example, the oxetane can undergo cationic photopolymerization, while the alkyne can be cured via a thiol-yne reaction. radtech.org This allows for a two-stage curing process, which can be beneficial for controlling material properties and reducing shrinkage stress.

The thiol-yne reaction is known for its high efficiency, low oxygen inhibition, and the formation of homogeneous networks, making it an attractive method for creating robust and stable materials. nih.gov

Oxetane as a Bioisostere in Molecular Design

In medicinal chemistry, the oxetane ring is increasingly recognized as a valuable bioisostere. A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties. The oxetane in this compound can serve this purpose effectively.

The oxetane moiety is often used as a replacement for gem-dimethyl groups or carbonyl groups. mdpi.com Its small size, polarity, and three-dimensional nature can lead to improved properties such as aqueous solubility, metabolic stability, and lipophilicity. nih.gov

Influence on Physicochemical Properties and Molecular Architecture

Influence on Physicochemical Properties:

PropertyInfluence of Oxetane Ring
Solubility The polar nature of the ether oxygen in the oxetane ring can lead to an increase in aqueous solubility, a desirable trait for many drug candidates. nih.gov
Lipophilicity Oxetanes can reduce the lipophilicity (logP) of a molecule compared to their carbocyclic or gem-dimethyl analogues, which can improve the ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov
Metabolic Stability The oxetane ring is generally more stable to metabolic degradation than other groups it might replace. For example, it is more resistant to oxidation than a gem-dimethyl group. nih.gov
Basicity of Proximal Amines The electron-withdrawing effect of the oxygen atom in the oxetane ring can reduce the basicity (pKa) of a nearby amine, such as the one in this compound. This can be advantageous in drug design to fine-tune interactions with biological targets and improve cell permeability.

Influence on Molecular Architecture:

The rigid and three-dimensional structure of the oxetane ring can significantly influence the conformation of a molecule. By replacing a more flexible or planar group, the oxetane can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. This can lead to increased potency and selectivity. The defined bond angles of the oxetane ring provide a unique scaffold for orienting substituents in three-dimensional space, which is a key aspect of modern drug design.

Conclusion and Future Research Directions

Summary of Current Advances in N-(prop-2-yn-1-yl)oxetan-3-amine Research

Research surrounding this compound is primarily driven by its utility as a molecular scaffold that marries two highly sought-after chemical motifs. The oxetane (B1205548) ring is increasingly recognized in medicinal chemistry for its ability to improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while also providing a three-dimensional structure that can enhance target binding. nih.govnih.gov It is often used as a bioisostere for gem-dimethyl or carbonyl groups. thieme-connect.com

Simultaneously, the propargyl group provides a terminal alkyne functionality, which is a cornerstone of "click chemistry." This allows for the straightforward and highly efficient covalent linking of the molecule to other entities, such as biomolecules, polymers, or other complex structures, via reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net The compound has appeared in the patent literature as a key intermediate in the synthesis of complex molecules aimed at treating diseases like cancer by restoring function to mutant p53 proteins. google.com This underscores its value in the development of novel therapeutics.

Emerging Synthetic Methodologies for Enhanced Accessibility

The synthesis of this compound is not extensively detailed in dedicated publications but can be achieved through established and reliable organic chemistry transformations. The primary methods involve the formation of the bond between the oxetane and the propargyl amine moieties.

Two principal strategies are most viable:

N-Alkylation of Oxetan-3-amine: This approach involves the direct alkylation of oxetan-3-amine with a propargyl halide, such as propargyl bromide, typically in the presence of a base to neutralize the resulting hydrohalic acid. This is a common method for forming secondary amines.

Reductive Amination: An alternative and widely used method is the reductive amination of oxetan-3-one with propargylamine (B41283). nih.gov This two-step, one-pot process first involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine using a suitable reducing agent like sodium borohydride (B1222165).

The accessibility of the starting materials, particularly functionalized oxetanes like oxetan-3-one and 3-amino-oxetane, is crucial. nih.gov Significant research is focused on developing new, efficient, and scalable methods to produce these oxetane precursors. thieme-connect.comacs.org A notable advance is the gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols, which offers a safer alternative to methods using hazardous diazo ketones. nih.govorganic-chemistry.org

Preparation MethodKey ReagentsTypical ConditionsNotes
N-Alkylation Oxetan-3-amine, Propargyl bromide, Base (e.g., K₂CO₃)Polar aprotic solvent (e.g., DMF), elevated temperatureA direct and common method for secondary amine synthesis.
Reductive Amination Oxetan-3-one, Propargylamine, Reducing agent (e.g., NaBH₄)Methanol or other protic solventA versatile and high-yielding one-pot procedure. nih.govthieme-connect.de
Oxetane Precursor Synthesis Propargylic alcohols, Gold catalyst"Open flask" conditionsProvides access to the key oxetan-3-one starting material. nih.govorganic-chemistry.org

Expanding Reactivity Profiles and Novel Transformative Pathways

The reactivity of this compound is characterized by its two primary functional groups: the terminal alkyne and the secondary amine. The oxetane ring itself is generally stable but can undergo ring-opening under harsh, typically acidic, conditions. nih.gov

Reactions of the Alkyne Group:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of the propargyl group, forming a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org This "click" reaction is exceptionally reliable and high-yielding, making the compound an excellent building block for modular synthesis in drug discovery and materials science. researchgate.net

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing access to more complex, conjugated systems.

Gold- and Silver-Catalyzed Cyclizations: The alkyne can participate in various intramolecular cyclization reactions catalyzed by transition metals like gold or silver, leading to the formation of diverse heterocyclic structures. researchgate.netbeilstein-journals.orgacs.org

A³ Coupling (Aldehyde-Alkyne-Amine): While the amine is already present in the title compound, the alkyne functionality itself is a key component in A³ coupling reactions, which are three-component reactions used to synthesize other propargylamines. researchgate.netnih.gov

Reactions of the Amine Group: The secondary amine is nucleophilic and can undergo standard amine reactions such as acylation, sulfonylation, and further alkylation to form tertiary amines.

Reaction TypeReagentsProductSignificance
CuAAC (Click Chemistry) Organic Azide (B81097) (R-N₃), Cu(I) catalyst1,4-Disubstituted 1,2,3-triazoleHighly efficient and modular ligation for creating complex molecules. nih.govresearchgate.net
Sonogashira Coupling Aryl/Vinyl Halide, Pd catalyst, Cu co-catalystDisubstituted alkyneC-C bond formation to build extended conjugated systems.
Gold-Catalyzed Cyclization - (intramolecular)Various heterocyclesAccess to diverse and complex ring systems. beilstein-journals.org
Acylation Acyl Chloride or AnhydrideN-acyl-N-(prop-2-yn-1-yl)oxetan-3-amineFunctionalization of the amine group.

Novel Applications in Interdisciplinary Scientific Fields

The unique combination of features in this compound makes it a valuable tool in several scientific disciplines.

Medicinal Chemistry: This is the most prominent area of application. The oxetane moiety improves drug-like properties, while the alkyne serves as a "handle" for attaching the molecule to larger biological targets or for linking to other pharmacophores. nih.gov Patent literature demonstrates its use as a key fragment in the synthesis of inhibitors of Activin-like kinase 2 (ALK-2) and compounds designed to restore the function of the p53 tumor suppressor protein. google.comgoogle.com It has also been incorporated into structures intended as anticancer agents. googleapis.com

Materials Science and Polymer Chemistry: The ability of the alkyne to undergo click chemistry makes it an ideal monomer or cross-linking agent for the synthesis of advanced materials. It can be used to functionalize polymer surfaces or to create novel polymer architectures with precisely defined properties. marketresearchintellect.com

Bioconjugation: The propargyl group enables the covalent attachment of the oxetane-containing molecule to proteins, nucleic acids, or other biomolecules that have been modified to contain an azide group. This is useful for creating probes to study biological systems or for targeted drug delivery.

Remaining Challenges and Future Opportunities in this compound Research

Despite its clear potential, research focused specifically on this compound is still in its early stages. Several challenges and opportunities remain.

Challenges:

Limited Commercial Availability and Scalability: While available from specialty chemical suppliers, the synthesis of functionalized oxetanes can be challenging, which may limit the large-scale availability and cost-effectiveness of this building block. nih.govthieme-connect.comenaminestore.com

Detailed Reactivity Studies: While the reactivity of the individual functional groups is well-understood, a comprehensive study of their interplay within this specific molecule is lacking. For instance, optimizing reaction conditions to selectively target one functional group while preserving the other is critical for its synthetic utility.

Oxetane Ring Stability: The stability of the oxetane ring under various reaction conditions (e.g., strongly acidic, basic, or during metal-catalyzed reactions) needs to be systematically evaluated to define its synthetic compatibility. nih.gov

Future Opportunities:

Library Synthesis for Drug Discovery: The modular nature of the compound, particularly its click-reactive handle, makes it an ideal scaffold for combinatorial chemistry. Synthesizing large libraries of derivatives for high-throughput screening could accelerate the discovery of new drug candidates.

Development of Novel Bioactive Probes: By attaching fluorescent dyes or affinity tags via the alkyne, novel chemical probes can be developed to study the biological roles and targets of oxetane-containing molecules.

Exploration in Materials Science: There is significant untapped potential in using this compound to create novel hydrogels, functional coatings, or smart materials whose properties can be tuned through the versatile chemistry of the oxetane and triazole moieties.

New Catalytic Systems: Developing new catalytic methods that can further functionalize the oxetane ring or the propargyl group in a stereoselective manner would greatly expand the chemical space accessible from this versatile building block. acs.org

Q & A

Q. What are the common synthetic routes for N-(prop-2-yn-1-yl)oxetan-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution between oxetan-3-amine and propargyl bromide derivatives. Key steps include:

  • Deprotonation : Use of strong bases like NaH or K₂CO₃ to activate the amine .
  • Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., alkyne oligomerization) .
  • Catalytic Systems : For Pd-catalyzed coupling (e.g., with aryl halides), Pd(PPh₃)₂Cl₂ and CuI are effective, achieving ~67% yields in Sonogashira-type reactions .

Q. Optimization Strategies :

  • Flow Reactors : Improve efficiency in industrial-scale synthesis .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
Method Catalyst/Base Yield Reference
Nucleophilic SubstitutionNaH, propargyl bromide~70%
Pd-Catalyzed CouplingPd(PPh₃)₂Cl₂, CuI67%
Hydrolysis of TFA-amideKOH (aqueous/MeOH)85%

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the oxetane ring (δ ~3.5–4.5 ppm) and propargyl protons (δ ~2.5 ppm) .
    • HRMS : Confirm molecular weight (e.g., m/z 136.09 for C₆H₉NO) .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for refinement. Key parameters: R₁ < 0.05, wR₂ < 0.15 .
    • Address thermal motion artifacts in the oxetane ring using TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data versus crystallographic results when characterizing derivatives?

Methodological Answer:

  • Dynamic Effects in Solution : NMR may show averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to probe ring puckering .
  • Twinning in Crystals : Apply SHELXL’s twin refinement for overlapping diffraction patterns .
  • Validation Tools : Cross-check with DFT-calculated NMR shifts (e.g., Gaussian) or Hirshfeld surface analysis .

Q. What strategies are employed to investigate the biological activity and target interactions of this compound in neuropharmacological studies?

Methodological Answer:

  • Enzymatic Assays : Test MAO-B inhibition (IC₅₀) using spectrophotometric methods with kynuramine as a substrate .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) .
  • Structure-Activity Relationships (SAR) : Modify the oxetane ring (e.g., fluorination) or propargyl chain to enhance binding affinity .
Biological Target Assay Type Key Finding Reference
MAO-BSpectrophotometricIC₅₀ = 12 nM (competitive inhibitor)
Dopamine D₂ ReceptorRadioligand displacementK₁ = 85 nM

Q. How do catalytic systems influence regioselectivity in Pd-mediated coupling reactions involving this compound?

Methodological Answer:

  • Ligand Effects : Bulky ligands (e.g., PPh₃) favor trans-hydroalkoxylation over cis products .
  • Additives : Aryl iodides enhance reactivity by stabilizing Pd intermediates .
  • Solvent Polarity : Non-polar solvents (hexane) improve selectivity for alkyne insertion .

Example : Using Pd(PPh₃)₂Cl₂/CuI in Et₃N/acetonitrile yields 67% of the cross-coupled product .

Q. What computational methods are suitable for predicting the stability and reactivity of oxetane-containing amines?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain (~26 kcal/mol for oxetane) .
  • Molecular Dynamics (MD) : Simulate solvation effects on conformational flexibility .
  • Docking Studies : Use AutoDock Vina to predict binding modes with MAO-B (PDB: 2V5Z) .

Q. How can researchers resolve low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Intermediate Purification : Use flash chromatography (e.g., Biotage systems with EtOAc/pentane gradients) .
  • Byproduct Analysis : Monitor alkyne dimerization via GC-MS and adjust stoichiometry .
  • Scale-Up Protocols : Transition from batch to continuous flow reactors to maintain temperature control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.